2-(3-Chlorophenyl)-2-oxoethyl thiocyanate
Overview
Description
2-(3-Chlorophenyl)-2-oxoethyl thiocyanate is an organic compound that belongs to the class of thiocyanates It is characterized by the presence of a thiocyanate group (-SCN) attached to a 2-oxoethyl group, which is further substituted with a 3-chlorophenyl group
Scientific Research Applications
2-(3-Chlorophenyl)-2-oxoethyl thiocyanate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is investigated for its potential use in the development of advanced materials with specific properties.
Mechanism of Action
Target of Action
It is known that thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential as biologically active compounds .
Mode of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
It is known that thiophene derivatives can influence a variety of biological effects .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-2-oxoethyl thiocyanate typically involves the reaction of 3-chlorobenzoyl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone or acetonitrile. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:
3-Chlorobenzoyl chloride+Potassium thiocyanate→2-(3-Chlorophenyl)-2-oxoethyl thiocyanate+Potassium chloride
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-2-oxoethyl thiocyanate can undergo various chemical reactions, including:
Nucleophilic substitution: The thiocyanate group can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Nucleophilic substitution: Products include substituted thiocyanates.
Oxidation: Products include sulfonyl derivatives.
Reduction: Products include alcohol derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chlorophenyl)-2-oxoethyl isocyanate
- 2-(3-Chlorophenyl)-2-oxoethyl cyanate
- 2-(3-Chlorophenyl)-2-oxoethyl carbamate
Uniqueness
2-(3-Chlorophenyl)-2-oxoethyl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct reactivity and biological activity compared to its isocyanate, cyanate, and carbamate analogs. This uniqueness makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
[2-(3-chlorophenyl)-2-oxoethyl] thiocyanate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNOS/c10-8-3-1-2-7(4-8)9(12)5-13-6-11/h1-4H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCDIEMMAGMGIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)CSC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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